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Compound of Interest

Compound Name: E 696

Cat. No.: B1204868 Get Quote

Disclaimer: Initial searches for the compound "E 696" did not yield a specific drug with

established metabolic data. This guide assumes the query intended to investigate LCZ696, a

well-documented pharmaceutical agent also known as sacubitril/valsartan. The following

information pertains exclusively to LCZ696.

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of

LCZ696, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI). The content is tailored

for researchers, scientists, and drug development professionals, offering detailed experimental

methodologies, quantitative data, and visual representations of the metabolic processes and

experimental workflows.

Introduction to LCZ696 Metabolism
LCZ696 is a combination drug consisting of two active components in a 1:1 molar ratio: the

neprilysin inhibitor prodrug sacubitril (AHU377) and the angiotensin II receptor blocker

valsartan.[1][2] Upon oral administration, LCZ696 dissociates into sacubitril and valsartan.[3][4]

Sacubitril is a prodrug that requires metabolic activation, while valsartan is active in its parent

form. The biotransformation of these two components follows distinct pathways.

Metabolic Pathways of LCZ696 Components
The in vivo metabolism of LCZ696 is characterized by the rapid conversion of sacubitril to its

active metabolite and minimal metabolism of valsartan.
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Sacubitril Metabolism:

Sacubitril is rapidly and extensively metabolized by esterases to its active metabolite, LBQ657.

[2][5][6] This conversion is the primary metabolic step for sacubitril and is crucial for its

therapeutic effect, as LBQ657 is the potent inhibitor of neprilysin.[2][7] A minor hydroxylated

metabolite of sacubitril has been identified, but it accounts for less than 10% of the exposure

and is not considered to play a significant role in the drug's activity.[5] The metabolism of

sacubitril does not significantly involve cytochrome P450 (CYP) enzymes.[2][8]

Valsartan Metabolism:

Valsartan undergoes limited metabolism. Approximately 20% of a dose is metabolized,

primarily through oxidation by the CYP2C9 isoenzyme to form an inactive metabolite, valeryl 4-

hydroxy valsartan.[9][10][11] The remaining majority of the valsartan dose is excreted

unchanged.[9] Due to the low extent of its metabolism, CYP450-mediated drug-drug

interactions involving valsartan are considered unlikely.[10][11]

Below is a diagram illustrating the metabolic pathway of LCZ696.
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Metabolic pathway of LCZ696.

Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of sacubitril, its active metabolite LBQ657, and valsartan

have been characterized in healthy subjects. The following tables summarize key quantitative

data.

Table 1: Pharmacokinetic Parameters of Sacubitril, LBQ657, and Valsartan after a Single Oral

Dose of LCZ696

Parameter Sacubitril LBQ657 Valsartan Reference

Tmax (h) 0.5 - 1.1 1.8 - 3.5 1.6 - 4.9 [1]

Terminal Half-life

(h)
~1.3 ~12 ~21 [2]

Protein Binding

(%)
94 - 97 94 - 97 95 [5]

Table 2: Excretion of Sacubitril and Valsartan Metabolites

Compound Route of Excretion Percentage of Dose Reference

LBQ657 (from

Sacubitril)
Urine and Feces ~85.5% (total) [2]

Valsartan

(Unchanged)
Feces ~83% [9]

Valsartan

(Unchanged)
Urine ~13% [9]

Valeryl 4-hydroxy

valsartan
Urine and Feces ~20% (as metabolites) [9]

Experimental Protocols
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The investigation of the metabolic pathway of LCZ696 in vivo has involved several key

experimental approaches, primarily clinical pharmacology studies in human subjects.

4.1. Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

Objective: To characterize the absorption, metabolism, and excretion of LCZ696.

Methodology:

Study Population: Healthy male subjects.

Dosing: A single oral dose of [14C]-labeled LCZ696 is administered.[2]

Sample Collection: Serial blood, plasma, urine, and feces samples are collected at

predefined intervals.[2][12]

Analysis:

Total radioactivity in blood, plasma, urine, and feces is measured by liquid scintillation

counting.

Plasma, urine, and feces samples are profiled for metabolites using high-performance

liquid chromatography (HPLC) with radiochemical detection.[13]

The structures of metabolites are elucidated using mass spectrometry (MS) and nuclear

magnetic resonance (NMR) spectroscopy.

Key Findings: This type of study has been instrumental in determining that renal excretion is

the primary route of elimination for radioactivity, with the majority of the drug being excreted

as the active metabolite LBQ657 in both urine and feces.[2]

4.2. In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for the metabolism of sacubitril and valsartan.

Methodology:
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Test Systems: Human liver microsomes, hepatocytes, and recombinant human CYP

enzymes are used.[13]

Incubation: Sacubitril or valsartan is incubated with the test systems in the presence of

necessary cofactors (e.g., NADPH for CYP-mediated reactions).

Analysis: The formation of metabolites is monitored over time using LC-MS/MS.

Enzyme Phenotyping: Specific chemical inhibitors or antibodies for CYP isoforms are used

to identify the responsible enzymes.

Key Findings: These studies have confirmed that sacubitril metabolism is not CYP-

dependent, while valsartan is a substrate for CYP2C9.[10][11] They also help in assessing

the potential for drug-drug interactions.[2]

Below is a diagram illustrating a typical experimental workflow for an in vivo metabolism study.
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Experimental workflow for in vivo metabolism studies.
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Signaling Pathways Influenced by LCZ696
Metabolism
The metabolic activation of sacubitril to LBQ657 is the key step that enables the therapeutic

effects of LCZ696. LBQ657 inhibits neprilysin, an enzyme responsible for the degradation of

several vasoactive peptides, including natriuretic peptides (NPs). By inhibiting neprilysin,

LBQ657 increases the levels of these peptides, leading to vasodilation, natriuresis, and

diuresis. Concurrently, valsartan blocks the angiotensin II type-1 (AT1) receptor, inhibiting the

detrimental effects of the renin-angiotensin-aldosterone system (RAAS), such as

vasoconstriction and sodium retention. The dual action of neprilysin inhibition and angiotensin

receptor blockade provides the clinical benefits of LCZ696 in heart failure.[3][4][14]

Below is a diagram illustrating the signaling pathways affected by LCZ696.
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Signaling pathways affected by LCZ696.
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Conclusion
The in vivo metabolism of LCZ696 is well-characterized, with the biotransformation of its two

main components, sacubitril and valsartan, proceeding through distinct and well-understood

pathways. The rapid esterase-mediated activation of the prodrug sacubitril to the potent

neprilysin inhibitor LBQ657, coupled with the minimal metabolism of the AT1 receptor blocker

valsartan, results in a predictable pharmacokinetic and pharmacodynamic profile. The

experimental methodologies outlined in this guide have been crucial in elucidating these

pathways and have provided a solid foundation for the clinical development and therapeutic

use of LCZ696. Further research may continue to explore minor metabolic pathways and the

influence of genetic polymorphisms on the metabolism and disposition of this important

cardiovascular drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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